Vadilex

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

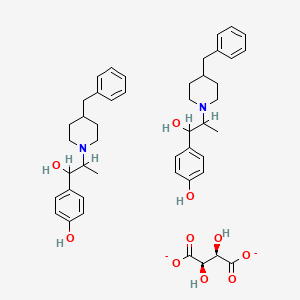

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66157-43-5 |

|---|---|

Molecular Formula |

C46H58N2O10-2 |

Molecular Weight |

799.0 g/mol |

IUPAC Name |

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |

InChI Key |

DMPRDSPPYMZQBT-CEAXSRTFSA-L |

SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |

Isomeric SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |

Synonyms |

2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol 61 91 RC ifenprodil ifenprodil hydrochloride ifenprodil hydrochloride, (+-)-isomer ifenprodil tartrate ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer ifenprodil tartrate (1:1), (R-(R*,R*))-isomer ifenprodil tartrate (2:1), (R-(R*,R*))-isomer ifenprodil, (R*,S*)-(+-)-isomer ifenprodil, tartrate(R-(R*,R*))-isomer Vadilex |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of Vadilex

An In-depth Technical Guide on the Core Mechanism of Action of Vadilex (Ifenprodil)

Introduction

This compound, with the active pharmaceutical ingredient Ifenprodil, is a phenylethanolamine compound recognized for its unique pharmacological profile.[1][2][3] It is classified primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with remarkable selectivity for the GluN2B subunit.[4][5][6] Concurrently, it functions as an alpha-1 adrenergic receptor antagonist, contributing to its vasodilatory properties.[1][7][8] This dual mechanism of action, along with interactions with other neural targets, underpins its therapeutic potential and application in cerebrovascular and peripheral vascular diseases.[6][8][9] This guide provides a detailed examination of Ifenprodil's molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Allosteric Modulation of NMDA Receptors

Ifenprodil's principal mechanism involves the selective inhibition of NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication.[4][10] Its action is highly specific to NMDA receptors containing the GluN2B subunit.[11][12]

Subunit-Selective Binding Ifenprodil acts as a non-competitive, voltage-independent antagonist.[1][13][14] It binds to a unique allosteric site located at the interface between the N-terminal domains (NTDs), also known as amino-terminal domains (ATDs), of the GluN1 and GluN2B subunits.[9][13][14][15] This binding site is physically distinct from the agonist binding sites for glutamate (on GluN2) and glycine (on GluN1) and from the ion channel pore itself.[5] The binding of Ifenprodil stabilizes a closed or inactivated conformation of the receptor, thereby reducing the probability of the ion channel opening.[16][17] This inhibitory action prevents the influx of calcium (Ca²⁺) ions, a critical step in preventing glutamate-mediated excitotoxicity.[1][18][19]

A notable characteristic of Ifenprodil's action is its use-dependence; it binds with significantly higher affinity to receptors that are already activated by an agonist.[5][13]

Secondary Pharmacological Targets

Beyond its primary action on NMDA receptors, Ifenprodil interacts with several other receptor systems.

1. Alpha-1 Adrenergic Receptor Antagonism Ifenprodil is a known antagonist of alpha-1 adrenergic receptors.[1][7][20] These G-protein coupled receptors typically bind norepinephrine, leading to the activation of the Gq protein signaling cascade. This results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum. By blocking these receptors, Ifenprodil inhibits this cascade, leading to smooth muscle relaxation and vasodilation.[1]

2. Other Molecular Targets Ifenprodil also demonstrates affinity for other receptors, although these interactions are generally considered secondary to its primary mechanisms:

-

Sigma (σ) Receptors: It acts as a ligand for sigma receptors, with some studies indicating a higher affinity for the σ₂ subtype.[3][9][21]

-

GIRK Channels: It inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][8][9]

-

Serotonin Receptors: Interactions with serotonin receptors have also been reported.[3][9]

Data Presentation: Quantitative Pharmacological Profile

The following table summarizes key quantitative data regarding Ifenprodil's binding affinity and inhibitory potency at its primary targets.

| Parameter | Receptor/Target | Value | Species | Reference |

| IC₅₀ | GluN1/GluN2B NMDA Receptor | 0.34 µM | Recombinant | [8][11] |

| IC₅₀ | GluN1/GluN2A NMDA Receptor | 146 µM | Recombinant | [8][11] |

| IC₅₀ | GluN2B NMDA Receptor | 0.15 µM | Not Specified | [14] |

| Kᵢ (High Affinity) | [³H]MK801 Binding Site | ~15 nM | Rat Brain | [17] |

| Kₑ | [³H]Ifenprodil Binding Site | 5.09 nM | Rat Brain | [21] |

| Kₑ | Unlabeled Ifenprodil | 205 nM | Rat Cerebral Cortex | [22] |

Experimental Protocols

The mechanisms of Ifenprodil have been elucidated through a variety of in vitro and in vivo experimental techniques.

1. Radioligand Binding Assays These assays are used to determine the affinity (Kᵢ, Kₑ) and density (Bmax) of Ifenprodil for its receptor targets.

-

Objective: To quantify the binding characteristics of Ifenprodil to NMDA or other receptors.

-

Methodology:

-

Membrane Preparation: Cerebral cortical tissue from rats is homogenized and centrifuged to isolate synaptic membranes containing the receptors of interest.[17][22]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]Ifenprodil or ¹²⁵I-ifenprodil) at a specific temperature (e.g., 37°C) and pH (e.g., 7.7) for a set duration to reach equilibrium.[21][22]

-

Competition: For competition assays, incubations are performed with the radioligand and varying concentrations of unlabeled Ifenprodil to determine its inhibitory constant (Kᵢ).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis or non-linear regression is used to calculate Kₑ and Bmax values from saturation binding data, or Kᵢ values from competition data.[22]

-

2. Electrophysiology (Two-Electrode Voltage Clamp) This technique is employed to study the functional effects of Ifenprodil on ion channel activity.

-

Objective: To measure Ifenprodil's inhibitory effect on NMDA receptor-mediated currents.

-

Methodology:

-

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2B).[8][10]

-

Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Two microelectrodes are inserted into the cell, one to measure membrane potential and the other to inject current.

-

Agonist Application: NMDA receptor agonists (glutamate and glycine) are applied to the cell, inducing an inward current through the receptor's ion channel.

-

Antagonist Application: Ifenprodil is co-applied with the agonists at various concentrations.

-

Data Acquisition: The resulting changes in ion current are recorded. The inhibition of the agonist-induced current by Ifenprodil is measured.

-

Analysis: Dose-response curves are generated to calculate the IC₅₀ value, representing the concentration of Ifenprodil required to inhibit 50% of the maximal receptor response.[8]

-

3. Intracellular Calcium Measurement This method visualizes the functional consequence of NMDA receptor antagonism, which is the blockage of calcium influx.

-

Objective: To measure Ifenprodil's ability to block NMDA-stimulated increases in intracellular Ca²⁺.[18]

-

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., from murine neocortex) are prepared.[18]

-

Dye Loading: The cultured neurons are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.[18][23]

-

Stimulation: The cells are stimulated with NMDA to open the receptor channels and induce Ca²⁺ influx.

-

Inhibition: The experiment is repeated in the presence of varying concentrations of Ifenprodil.

-

Imaging: Changes in intracellular Ca²⁺ concentration are measured by monitoring the fluorescence intensity of the dye using fluorescence microscopy.

-

Analysis: The inhibition of the NMDA-induced fluorescence signal by Ifenprodil is quantified to assess its functional antagonism.

-

Conclusion

The mechanism of action of this compound (Ifenprodil) is multifaceted, defined by a primary, high-affinity, allosteric antagonism of GluN2B-containing NMDA receptors and a secondary antagonism of alpha-1 adrenergic receptors. This dual activity effectively reduces glutamate-mediated excitotoxicity and promotes vasodilation. Its complex pharmacology, which also includes interactions with sigma receptors and GIRK channels, makes it a valuable agent for therapeutic applications and a critical tool for neuropharmacological research. A thorough understanding of these distinct yet concurrent mechanisms is essential for the continued development and clinical application of Ifenprodil and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ifenprodil - Wikipedia [en.wikipedia.org]

- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]

- 6. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

- 7. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 15. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blockade by polyamine NMDA antagonists related to ifenprodil of NMDA-induced synthesis of cyclic GMP, increases in calcium and cytotoxicity in cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adrenergic alpha-1 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 21. Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Vadilex (Ifenprodil): A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadilex, the brand name for the chemical compound Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit. This unique mechanism of action has positioned Ifenprodil as a compound of significant interest for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and pharmacodynamics of Ifenprodil. Detailed experimental protocols and a visualization of its primary signaling pathway are included to support further research and development efforts.

Chemical Structure and Properties

Ifenprodil is a synthetic organic compound belonging to the piperidine class of chemicals.[1][2] Its chemical structure is characterized by a 4-benzylpiperidine moiety linked to a 1-(4-hydroxyphenyl)-1-propanol group.

Chemical Name: 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol[3][4]

Synonyms: Cerocral, Dilvax, RC 61-91[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Ifenprodil is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₇NO₂ | [3][4] |

| Molecular Weight | 325.45 g/mol | [3] |

| CAS Number | 23210-56-2 | [3][4] |

| Melting Point | 178-180 °C (Tartrate Salt) | [5] |

| Solubility | Soluble in ethanol and DMSO. Slightly soluble in water. | [5][6] |

| pKa | Data not available in the searched literature | |

| LogP | 4.04 | [6] |

Table 1: Physicochemical Properties of Ifenprodil

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for determining the appropriate dosage and administration schedule. The following table summarizes key pharmacokinetic parameters of Ifenprodil from a study in healthy Chinese volunteers following intravenous administration.

| Parameter | 5 mg Dose | 10 mg Dose | 15 mg Dose |

| Cmax (ng/mL) | 10.13 ± 4.02 | 19.17 ± 5.75 | 28.35 ± 7.93 |

| AUC₀₋t (ng·h/mL) | 20.37 ± 6.84 | 43.82 ± 15.90 | 67.19 ± 24.51 |

| AUC₀₋∞ (ng·h/mL) | 22.19 ± 7.02 | 47.95 ± 16.92 | 73.11 ± 26.04 |

| t₁/₂ (h) | 3.58 ± 1.23 | 4.12 ± 1.37 | 4.25 ± 1.18 |

| Vd (L) | 248.3 ± 93.7 | 237.1 ± 85.6 | 231.5 ± 79.4 |

| CL (L/h) | 48.7 ± 15.3 | 46.2 ± 13.8 | 45.1 ± 12.7 |

Table 2: Pharmacokinetic Parameters of Ifenprodil in Healthy Volunteers (Intravenous Administration) [7]

Data presented as mean ± standard deviation.

Metabolism: In vivo and in vitro studies in rats have shown that Ifenprodil undergoes both Phase I and Phase II metabolism. The primary site of metabolic activity is the phenol group, with glucuronidation being a major metabolic pathway.[8]

Pharmacodynamics

Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, showing high selectivity for receptors containing the GluN2B subunit. It binds to a unique site at the interface of the GluN1 and GluN2B subunits, allosterically inhibiting receptor function. This inhibition reduces the influx of calcium ions into neurons, which is a key mechanism in excitotoxicity.[7]

| Target | Action | IC₅₀ | Reference |

| NMDA Receptor (GluN2B subunit) | Non-competitive antagonist | 0.34 µM | |

| NMDA Receptor (GluN2A subunit) | Non-competitive antagonist | 146 µM | |

| α₁-Adrenergic Receptor | Antagonist | Quantitative data not specified | [3] |

| Sigma (σ) Receptors | Ligand | Quantitative data not specified | [3] |

Table 3: Pharmacodynamic Profile of Ifenprodil

Signaling Pathway

Ifenprodil's therapeutic effects are primarily mediated through its modulation of the NMDA receptor signaling pathway. By selectively inhibiting GluN2B-containing NMDA receptors, it prevents excessive calcium influx, which in turn inhibits downstream signaling cascades associated with excitotoxicity and neuronal damage.

Caption: Ifenprodil's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia

This protocol provides a methodology for assessing the neuroprotective effects of Ifenprodil in a rodent model.

Objective: To evaluate the neuroprotective efficacy of Ifenprodil following an ischemic event.

Materials:

-

Ifenprodil Tartrate

-

Vehicle (e.g., saline, DMSO, PEG300)

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical equipment for Middle Cerebral Artery Occlusion (MCAo)

Procedure:

-

Drug Preparation: Prepare a stock solution of Ifenprodil Tartrate in DMSO. On the day of the experiment, dilute the stock with saline or a suitable vehicle to the desired final concentration.

-

Animal Model: Induce focal cerebral ischemia using the MCAo model.

-

Drug Administration: Administer Ifenprodil or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the time of reperfusion.

-

Post-operative Care: Monitor animals for recovery and provide appropriate post-operative care.

-

Outcome Assessment: Assess neurological deficits and infarct volume at predetermined time points post-ischemia.

Caption: Experimental workflow for in vivo assessment of Ifenprodil's neuroprotective effects.

In Vitro Whole-Cell Patch Clamp Electrophysiology

This protocol is for studying the inhibitory effect of Ifenprodil on NMDA receptor currents in cultured neurons.

Objective: To quantify the inhibition of NMDA receptor-mediated currents by Ifenprodil.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External and internal recording solutions

-

Patch clamp rig with amplifier and data acquisition system

-

NMDA and glycine

-

Ifenprodil

Procedure:

-

Cell Culture: Plate and maintain primary neuronal cultures.

-

Electrophysiology:

-

Obtain whole-cell patch clamp recordings from cultured neurons.

-

Apply NMDA and glycine to elicit receptor-mediated currents.

-

Perfuse with varying concentrations of Ifenprodil to determine its inhibitory effect on the NMDA-induced currents.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of Ifenprodil to calculate the percent inhibition and determine the IC₅₀.

Conclusion

Ifenprodil (this compound) is a well-characterized NMDA receptor antagonist with high selectivity for the GluN2B subunit. Its established chemical, pharmacokinetic, and pharmacodynamic profiles make it a valuable tool for research into various neurological disorders. The provided data and protocols offer a solid foundation for drug development professionals to design and execute further preclinical and clinical investigations.

References

- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. humapub.com [humapub.com]

- 7. Study of effects of ifenprodil in patients with methamphetamine dependence: Protocol for an exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

original synthesis pathway of Vadilex

An In-depth Technical Guide on the Original Synthesis and Mechanism of Action of Vadilex (Ifenprodil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the active pharmaceutical ingredient Ifenprodil, is a cerebral vasodilator and a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Specifically, it exhibits high affinity for the GluN2B subunit, making it a valuable pharmacological tool for studying NMDA receptor subtypes and a lead compound for the development of neuroprotective agents.[2][3] Chemically, Ifenprodil is 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol.[4] This guide provides a detailed overview of its original synthesis pathway, based on early patent literature, and its molecular mechanism of action.

Original Synthesis Pathway

The core synthesis of Ifenprodil originates from readily available starting materials, with key early patents outlining a streamlined three-step process starting from 4'-hydroxypropiophenone. This approach, detailed in U.S. Patent 4,377,691, improves upon earlier methods by avoiding the need for protecting groups on the phenolic hydroxyl function.[1][4][5] The pathway consists of an α-bromination, condensation with 4-benzylpyridine to form a pyridinium salt, and a final catalytic reduction of both the ketone and the pyridine ring to yield the target erythro-diastereomer.

Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of Ifenprodil.

References

- 1. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]

- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof - Google Patents [patents.google.com]

- 5. CN103130707A - Preparation method of ifenprodil tartrate - Google Patents [patents.google.com]

Vadilex (Ifenprodil): A Technical Guide to a Piperidine Derivative Targeting the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadilex, the brand name for the compound Ifenprodil, is a piperidine derivative with significant pharmacological activity as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of Ifenprodil, focusing on its chemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Ifenprodil, chemically identified as 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol, is a member of the piperidine class of heterocyclic compounds.[1] Piperidines are prevalent structural motifs in a wide array of pharmaceuticals and natural alkaloids, valued for their versatile biological activities.[2] Marketed under trade names including this compound, Cerocral, and Dilvax, Ifenprodil was initially developed as a cerebral vasodilator.[3] Its primary mechanism of action involves the selective, non-competitive antagonism of NMDA receptors, specifically those containing the GluN2B subunit.[4][5] This selectivity has positioned Ifenprodil as a valuable pharmacological tool for investigating the roles of GluN2B-containing NMDA receptors in synaptic plasticity, memory, and various neuropathological conditions.[6]

Chemical and Physical Properties

Ifenprodil is a substituted phenethylamine and β-hydroxyamphetamine derivative.[3] It is pharmaceutically utilized as a tartrate salt.[3]

| Property | Value | Reference |

| IUPAC Name | 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | [1] |

| Molecular Formula | C21H27NO2 | [1] |

| Molecular Weight | 325.4 g/mol | [1] |

| CAS Number | 23210-56-2 | [1] |

| Solubility | Soluble in ethanol (10 mg/ml, with heat), water (1 mg/ml, with sonication). Very slightly soluble in acetone or chloroform. Essentially insoluble in ether. | [7] |

Mechanism of Action

Ifenprodil functions as a negative allosteric modulator of the NMDA receptor, exhibiting high affinity for a distinct site on the GluN2B subunit.[4][5] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. It is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits.[4]

Ifenprodil's binding site is located at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[4] This allosteric binding reduces the channel's open probability without directly competing with the binding of the endogenous agonists, glutamate and glycine.[4][6] This interaction leads to an inhibition of the ion flux through the channel.

In addition to its primary action on NMDA receptors, Ifenprodil has been shown to interact with other receptor systems, including α1-adrenergic, serotonin, and sigma receptors, and it also inhibits G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4]

Signaling Pathway

The following diagram illustrates the inhibitory effect of Ifenprodil on the NMDA receptor signaling pathway.

Caption: Ifenprodil's inhibitory action on the NMDA receptor signaling pathway.

Quantitative Pharmacological Data

The potency of Ifenprodil has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for GluN2B-containing NMDA receptors.

| Receptor/Channel | Cell Type | IC50 Value | Key Findings | Reference |

| NR1A/NR2B NMDA Receptors | Xenopus oocytes | 0.34 µM | High-affinity inhibition. The inhibitory effect is reduced by increasing glycine concentration. | [6] |

| NR1A/NR2A NMDA Receptors | Xenopus oocytes | 146 µM | Low-affinity inhibition, approximately 400-fold lower than for NR1A/NR2B receptors. | [6] |

| NMDA Receptors (Neonatal Rat Forebrain) | Neonatal Rat Forebrain Membranes | 0.3 µM | High affinity for a homogeneous population of NMDA receptors. | [8] |

| 5-HT3 Receptor Channels | N1E-115 cells | 16 µM (pre-incubation) | Inhibition is dependent on the application protocol. | [9] |

Pharmacokinetic Properties

A study in healthy Chinese volunteers provided the following pharmacokinetic data for intravenous infusions of Ifenprodil.

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Key Findings | Reference |

| 5 mg (single IV infusion) | Data not specified | Data not specified | Peak plasma concentrations and area under the curve were linearly related to the dose. | [10] |

| 10 mg (single IV infusion) | Data not specified | Data not specified | No accumulation was observed after repeated daily administration for 7 days. | [10] |

| 15 mg (single IV infusion) | Data not specified | Data not specified | [10] |

Experimental Protocols

Synthesis of Ifenprodil Tartrate

A common synthetic route for Ifenprodil tartrate involves the following key steps:

-

Bromination: 4-hydroxypropiophenone is used as the starting material and undergoes bromination to prepare the intermediate 1-(4-hydroxyphenyl)-2-bromopropane-1-one.[2]

-

Condensation: The brominated intermediate is then condensed with 4-benzylpyridine to yield 1-(4-hydroxyphenyl)-2-(4-benzylpyridyl)propan-1-one hydrobromide.[2]

-

Reduction: The resulting intermediate undergoes hydro-reduction, often catalyzed by a metal ion, to form Ifenprodil.[2]

-

Salt Formation: Finally, Ifenprodil is treated with tartaric acid to form the tartrate salt.[2]

An alternative method involves the condensation reaction of 2-amino-1-(4-hydroxyphenyl) propanol with 1,5-dihalo-3-benzyl pentane, followed by salification with tartaric acid.[11]

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of Ifenprodil on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose. pH adjusted to 7.3 with NaOH.

-

Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

-

Agonist Solution: Extracellular solution containing NMDA and glycine (e.g., 100 µM each).

-

Ifenprodil Solution: Agonist solution containing the desired concentration of Ifenprodil.

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[6]

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

-

Approach a target cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.[6]

-

-

Data Acquisition:

-

Record baseline currents.

-

Apply the agonist solution to evoke NMDA receptor-mediated currents.

-

Once a stable baseline response is established, co-apply the agonist solution containing Ifenprodil.

-

Record the inhibited current until a steady-state block is achieved.

-

To test for reversibility, wash out the Ifenprodil-containing solution by perfusing with the agonist solution alone.[6]

-

Data Analysis:

-

Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of Ifenprodil.

-

Calculate the percentage of inhibition for each concentration of Ifenprodil.

-

Construct a concentration-response curve and fit with a suitable equation (e.g., Hill equation) to determine the IC50 value.[6]

Experimental Workflow: Patch-Clamp Analysis

The following diagram outlines the workflow for a typical patch-clamp experiment to evaluate the effect of Ifenprodil.

Caption: Workflow for patch-clamp analysis of Ifenprodil's effect on ion channels.

Conclusion

This compound (Ifenprodil) is a well-characterized piperidine derivative that serves as a potent and selective antagonist of GluN2B-containing NMDA receptors. Its distinct mechanism of action and pharmacological profile make it an invaluable tool for neuroscience research and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive summary of its chemical properties, mechanism of action, and relevant experimental data and protocols to facilitate its use in research and drug development. Further investigation into its clinical applications and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties are promising areas for future research.

References

- 1. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]

- 3. Ifenprodil - Wikipedia [en.wikipedia.org]

- 4. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of 5-HT3 receptor cation channels by ifenprodil in excised patches of N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN103130707A - Preparation method of ifenprodil tartrate - Google Patents [patents.google.com]

Historical Clinical Applications of Vadilex (Ifenprodil): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadilex, the brand name for the compound Ifenprodil, has a multifaceted history as a therapeutic agent. Initially developed and marketed as a cerebral and peripheral vasodilator, its clinical applications have evolved with the scientific community's growing understanding of its unique mechanism of action. This technical guide provides an in-depth overview of the historical and emerging clinical applications of this compound, with a focus on its underlying pharmacology, experimental protocols from key studies, and quantitative outcomes. Ifenprodil is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, specifically targeting the GluN2B subunit, which underpins its diverse therapeutic potential.[1][2][3][4][5] It also exhibits activity as an α1-adrenergic antagonist and an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3][6]

Core Mechanism of Action: NMDA Receptor Antagonism

Ifenprodil's primary mechanism of action lies in its non-competitive antagonism of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. It exhibits a high affinity for the GluN2B subunit, a component of certain NMDA receptor complexes. This selectivity is key to its pharmacological profile. The binding of Ifenprodil to the GluN1-GluN2B interface induces a conformational change in the receptor, which inhibits ion channel opening and subsequent calcium influx. This modulation of glutamatergic neurotransmission is central to its effects in various neurological and pathological conditions.

Historical Clinical Applications

This compound was historically prescribed for circulatory disorders, leveraging its vasodilatory properties. While detailed protocols from these early clinical studies are not extensively available in modern databases, the primary indications and available data are summarized below.

Peripheral Arterial Occlusive Disease (PAOD)

This compound was utilized in the treatment of intermittent claudication, a common symptom of PAOD. The aim was to improve blood flow and, consequently, the quality of life for patients.

Experimental Protocol: The ARTEMIS Study

A notable investigation into the effects of Ifenprodil on PAOD was the ARTEMIS study. This open, prospective, multicenter study assessed the quality of life in patients with intermittent claudication.

-

Objective: To evaluate the change in quality of life for patients with PAOD treated with Ifenprodil tartrate.

-

Patient Population: 4821 patients with intermittent claudication (Stage II of the Leriche and Fontaine classification).

-

Intervention: Ifenprodil tartrate 20 mg, administered three times daily for one year.

-

Assessment Tool: The ARTEMIS questionnaire, a self-administered instrument combining the generic SF-36 health survey with disease-specific questions, was used to evaluate quality of life. The questionnaire was administered at baseline and at 3, 6, 9, and 12 months.

-

Key Outcome: Improvement in quality of life scores over the 12-month treatment period.

Quantitative Data

| Parameter | Result |

| Global Clinical Improvement (Investigator Rated) | Rated as "good" in 70% of cases. |

| Quality of Life Scores (ARTEMIS Questionnaire) | Statistically significant improvement (p ≤ 0.0001) in all dimensions of the reduced questionnaire and in 12 of the 15 dimensions of the complete version from baseline to 12 months. |

Otologic and Vestibular Disorders

Early clinical use of this compound extended to the treatment of certain ear-related conditions with a suspected vascular component, such as vertigo and cochlear issues associated with otospongiosis. The rationale was likely based on its vasodilatory effects improving microcirculation in the inner ear. However, detailed clinical trial data for these indications are sparse in the available literature. Published articles from the 1970s indicate its use in these areas, but specific protocols and quantitative outcomes are not readily accessible.

Emerging and Recent Clinical Applications

More recently, research has shifted to explore the therapeutic potential of Ifenprodil's NMDA receptor antagonism in a wider range of conditions beyond its original vascular indications.

Idiopathic Pulmonary Fibrosis (IPF) and Chronic Cough

Ifenprodil has been investigated for its anti-inflammatory and anti-fibrotic properties in the context of IPF, a progressive and fatal lung disease.

Experimental Protocol: Phase 2 Proof-of-Concept Study

A Phase 2 study evaluated the efficacy of Ifenprodil in patients with IPF and associated chronic cough.

-

Objective: To assess the efficacy of Ifenprodil in improving lung function and reducing cough frequency in patients with IPF.

-

Primary Endpoint (IPF): Proportion of patients with stable or improved Forced Vital Capacity (FVC) over a 12-week period.

-

Methodology: FVC was measured at baseline and at the 12-week follow-up.

Quantitative Data

| Parameter | Result |

| Patients with Stable or Improved FVC | 65% of patients treated with Ifenprodil. |

| Statistical Significance | The result was statistically significant when compared to an anticipated placebo effect of 40%. |

Methamphetamine Use Disorder

The role of glutamatergic pathways in addiction has led to the investigation of Ifenprodil for the treatment of methamphetamine use disorder.

Experimental Protocol: Exploratory Randomized, Double-Blind, Placebo-Controlled Trial

-

Objective: To evaluate the clinical efficacy and safety of Ifenprodil for treating methamphetamine use disorder.

-

Patient Population: Individuals with methamphetamine use disorder.

-

Intervention: Participants were randomized to receive placebo, 60 mg/day of Ifenprodil, or 120 mg/day of Ifenprodil for 84 days.

-

Primary Outcome: Use or non-use of methamphetamine during the treatment period.

While the primary and secondary outcomes were not met, the study did provide evidence for the safety of Ifenprodil in this patient population and suggested a potential for reducing emotionality problems associated with withdrawal.

Conclusion

This compound (Ifenprodil) has a rich clinical history that reflects an evolving understanding of its pharmacological properties. From its initial use as a vasodilator for peripheral and cerebral circulatory disorders, its journey has led to investigations into its potential for treating complex neurological and respiratory conditions. The selective antagonism of the GluN2B-containing NMDA receptor remains the cornerstone of its therapeutic action and continues to be an area of active research for drug development professionals. While detailed data from its earliest clinical applications are not as readily available, recent and ongoing studies provide a clearer picture of its potential in new therapeutic areas.

References

- 1. [Quality of life of patient with peripheral arterial obliterative disease treated with ifenprodil tartrate. Results of an ARTEMIS study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Evaluation of the impact of peripheral obliterative arteriopathy on quality of life] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Measurement of quality of life in intermittent claudication. Clinical validation of a questionnaire] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study of the action of this compound in the therapy of otologic diseases with vascular components] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ifenprodil tartrate on vertebral, basilar and internal carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Symptomatic peripheral arterial disease: the value of a validated questionnaire and a clinical decision rule - PMC [pmc.ncbi.nlm.nih.gov]

Vadilex (Ifenprodil) for the Treatment of Otologic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadilex, the brand name for the active pharmaceutical ingredient Ifenprodil, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preferential affinity for the GluN2B subunit.[1] This technical guide provides a comprehensive overview of the preclinical research investigating the therapeutic potential of this compound in the context of otologic diseases, with a primary focus on its otoprotective and tinnitus-alleviating properties. The document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the relevant signaling pathways and experimental workflows. While preclinical findings are promising, it is important to note a lack of extensive human clinical trial data for Ifenprodil in otologic conditions.

Introduction

Otologic diseases, including hearing loss and tinnitus, represent a significant and growing global health concern.[2] The underlying pathophysiology of many of these conditions involves excitotoxicity, a process of neuronal damage or death resulting from excessive stimulation by neurotransmitters such as glutamate. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the auditory system, has emerged as a promising therapeutic target. This compound (Ifenprodil) is a phenethylamine derivative that acts as a non-competitive antagonist at the NMDA receptor, with a notable selectivity for receptors containing the GluN2B subunit.[1] This selectivity offers the potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor antagonists. This guide will delve into the scientific underpinnings of this compound's application in otology.

Mechanism of Action

Ifenprodil's primary mechanism of action is the allosteric modulation of the NMDA receptor. It binds to a specific site on the GluN1/GluN2B heterodimer interface, distinct from the glutamate or glycine binding sites.[1] This binding stabilizes a closed state of the ion channel, thereby reducing the influx of Ca2+ in response to glutamate binding. The overactivation of NMDA receptors in the cochlea, particularly in response to acoustic trauma or ototoxic agents, is believed to contribute to the pathophysiology of tinnitus and hearing loss. By selectively inhibiting GluN2B-containing NMDA receptors, Ifenprodil can mitigate this excitotoxic cascade.[3][4][5]

Preclinical Data for Otologic Applications

The majority of research on Ifenprodil for otologic diseases comes from preclinical animal models, primarily focusing on tinnitus and otoprotection.

Tinnitus

Preclinical studies have demonstrated that local application of Ifenprodil to the cochlea can prevent the development of noise-induced tinnitus in a rat model.[3][4][6] This effect appears to be time-dependent, with administration shortly after the acoustic trauma being most effective.

Otoprotection

Ifenprodil has also been investigated for its potential to protect against ototoxicity. By blocking NMDA receptors, it may prevent the excitotoxic damage to hair cells and spiral ganglion neurons induced by certain drugs or excessive noise exposure.

Table 1: Summary of Quantitative Data from Preclinical Studies

| Study Type | Animal Model | Condition | Ifenprodil Administration | Key Quantitative Findings | Reference |

| Tinnitus Prevention | Rat | Noise-Induced Tinnitus | Local cochlear application | Prevention of tinnitus development when administered within 4 days of noise exposure. | [3][4][6] |

| Neuroprotection | In vitro (cortical neurons) | Glutamate-induced excitotoxicity | Bath application | Potent blockade of NMDA-induced neurotoxicity. | [7] |

Note: Specific quantitative data such as percentage reduction in tinnitus prevalence or hair cell survival rates are not consistently reported in the abstracts of the reviewed literature. Access to full-text articles would be required for a more detailed quantitative summary.

Experimental Protocols

The following are generalized experimental protocols based on the available literature. For detailed, replicable protocols, consulting the full-text publications is essential.

Animal Model of Noise-Induced Tinnitus

-

Subjects: Adult Wistar or Sprague-Dawley rats.

-

Tinnitus Induction: Exposure to a high-intensity, narrow-band noise (e.g., 10 kHz at 110 dB SPL for 2 hours) under anesthesia.

-

Behavioral Assessment: Tinnitus is often assessed using a conditioned suppression or gap-detection paradigm. A common method involves training the animals to associate a specific sound with a mild foot shock. After noise exposure, a change in their startle response to a gap of silence within a background noise is interpreted as the perception of tinnitus.

-

Ifenprodil Administration: Local application to the cochlea is achieved by surgically exposing the round window membrane and applying a gelfoam pledget soaked in an Ifenprodil solution. The precise concentration and volume of the solution are critical parameters that would be detailed in the full publication.

In Vitro Otoprotection Assay

-

Model: Primary cultures of cochlear hair cells or spiral ganglion neurons.

-

Ototoxic Challenge: Exposure to a known ototoxic agent, such as cisplatin or gentamicin, or to high concentrations of glutamate.

-

Ifenprodil Treatment: Ifenprodil is added to the culture medium at various concentrations before, during, or after the ototoxic challenge.

-

Outcome Measures: Cell viability is assessed using methods such as immunocytochemistry to count surviving hair cells or neurons, or by using fluorescent viability dyes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity in the Cochlea

Caption: NMDA receptor-mediated excitotoxicity pathway in cochlear neurons.

Experimental Workflow for Preclinical Tinnitus Study

References

- 1. Ifenprodil - Wikipedia [en.wikipedia.org]

- 2. Preclinical prospects of investigational agents for hearing loss treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of Cochlear NMDA Receptors Prevents Long-Term Tinnitus during a Brief Consolidation Window after Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. karger.com [karger.com]

- 6. Blockade of cochlear NMDA receptors prevents long-term tinnitus during a brief consolidation window after acoustic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Ifenprodil (Vadilex): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Ifenprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its core mechanisms of action, quantitative data from various experimental systems, and detailed experimental protocols. Ifenprodil, commercially known as Vadilex, exhibits a high affinity for the GluN2B subunit of the NMDA receptor, making it a valuable tool for investigating the role of this specific receptor subtype in a range of physiological and pathological processes.

Core Mechanism of Action and Signaling Pathways

Ifenprodil acts as a non-competitive antagonist at the NMDA receptor. Its primary mechanism involves binding to a site at the interface of the GluN1 and GluN2B subunits, which allosterically inhibits receptor function and reduces the influx of calcium into neurons.[1] This selective antagonism of GluN2B-containing NMDA receptors is the basis for its neuroprotective effects against excitotoxicity, a key process in several neurodegenerative diseases.[2]

Beyond its primary target, Ifenprodil has been shown to interact with other ion channels and signaling pathways. Notably, it inhibits G protein-activated inwardly rectifying K+ (GIRK) channels and voltage-gated Kv1.5 potassium channels.[3][4] Furthermore, in vitro studies have demonstrated that Ifenprodil can activate the mTOR signaling pathway and modulate the expression of pro-inflammatory cytokines, suggesting a broader range of cellular effects.[5]

Signaling Pathway of Ifenprodil at the NMDA Receptor

Caption: Simplified signaling pathway of Ifenprodil at the NMDA receptor.

Quantitative In Vitro Data

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of Ifenprodil from various in vitro studies. These values can vary depending on the experimental system, including the specific receptor subunits expressed and the assay conditions.

| Target | Receptor Subunit Composition | Experimental System | Parameter | Value | Reference |

| NMDA Receptor | NR1A/NR2B | Xenopus oocytes | IC50 | 0.34 µM | [6] |

| NMDA Receptor | NR1A/NR2A | Xenopus oocytes | IC50 | 146 µM | [6] |

| NMDA Receptor | Wild-type NR1/NR2B | Recombinant | IC50 | 156 nM | [7] |

| NMDA Receptor | Chimeric NR1/NR2A-(LIVBP NR2B) | Recombinant | IC50 | 215 nM | [7] |

| NMDA Receptor | Wild-type NR2A | Recombinant | IC50 | 28 µM | [7] |

| NMDA Receptor | Chimeric NR2B-(LIVBP NR2A) | Recombinant | IC50 | 75 µM | [7] |

| NMDA Receptor | GluN2B | Two-electrode voltage clamp | IC50 | 223 nM | [8] |

| Kv1.5 Channel | hKv1.5 | Xenopus oocyte expression system | IC50 (peak current) | 43.1 µM | [3] |

| Kv1.5 Channel | hKv1.5 | Xenopus oocyte expression system | IC50 (steady state) | 35.5 µM | [3] |

| GIRK Channel | GIRK1/GIRK2 | Xenopus oocytes | - | Submicromolar to micromolar inhibition | [9] |

| Stereoisomer | Target | Parameter | Value | Reference |

| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptor | Ki | 5.8 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of key experimental protocols used in the study of Ifenprodil.

Two-Microelectrode Voltage Clamp in Xenopus Oocytes

This technique is commonly used to study the function of ion channels, such as the NMDA receptor, expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

NMDA receptor-mediated currents are evoked by the application of agonists (e.g., NMDA and glycine).

-

Ifenprodil is applied at various concentrations to determine its inhibitory effect on the agonist-induced currents. The slow onset of inhibition requires prolonged application of Ifenprodil to reach equilibrium.[10]

-

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 value.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp techniques allow for the detailed study of single-channel and whole-cell currents in cultured mammalian cells (e.g., HEK293 cells or primary neurons).

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.

-

Recording Configuration:

-

Whole-Cell: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell. This configuration is used to measure macroscopic currents.

-

Outside-Out: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing a small patch of membrane to detach with its extracellular side facing outwards. This is used for studying single-channel kinetics.

-

-

Solutions: The composition of the internal (pipette) and external (bath) solutions is critical and is formulated to isolate the currents of interest.

-

Data Acquisition and Analysis: Currents are recorded in response to agonist and antagonist application. For single-channel recordings, parameters such as open probability, mean open time, and single-channel conductance are analyzed.[11]

General Experimental Workflow for In Vitro Studies

Caption: A general experimental workflow for in vitro electrophysiological studies of Ifenprodil.

Neuroprotection and Cytotoxicity Assays

These assays are used to evaluate the protective effects of Ifenprodil against neuronal cell death and to assess its own potential toxicity.

-

Primary Neuronal Culture: Cortical or hippocampal neurons are isolated from embryonic rodents and cultured.

-

Induction of Excitotoxicity: Neuronal injury is induced by exposing the cultures to a high concentration of NMDA or glutamate.

-

Ifenprodil Treatment: Cells are co-treated with various concentrations of Ifenprodil to assess its neuroprotective efficacy.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate between live and dead cells.

-

Cytotoxicity of Ifenprodil Analogs: The intrinsic toxicity of Ifenprodil and its analogs can be assessed by treating cell lines (e.g., SH-SY5Y) with increasing concentrations of the compounds and measuring cell viability.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. jneurosci.org [jneurosci.org]

- 11. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Vasodilatory Effects of Vadilex (Ifenprodil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the vasodilatory effects of Vadilex, with its active ingredient Ifenprodil. The document delves into its dual-receptor antagonism, presents available quantitative data, outlines key experimental methodologies for studying its vascular effects, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Antagonism

Ifenprodil, the active compound in this compound, elicits its vasodilatory effects primarily through a unique dual antagonism of α1-adrenergic receptors and N-methyl-D-aspartate (NMDA) receptors.[1] This multifaceted pharmacological profile positions it as a significant area of interest for cardiovascular and neurological research.

Alpha-1 Adrenergic Receptor Antagonism

The most direct mechanism contributing to this compound's vasodilatory properties is its function as an antagonist at α1-adrenergic receptors.[1] These receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction upon activation by endogenous catecholamines like norepinephrine. By blocking these receptors, Ifenprodil inhibits the associated signaling cascade, leading to smooth muscle relaxation and a subsequent increase in blood vessel diameter.[1][2]

NMDA Receptor Antagonism

In addition to its adrenergic effects, Ifenprodil is a selective non-competitive antagonist of NMDA receptors, showing a remarkable selectivity for the GluN2B subunit.[1][3] While the primary role of NMDA receptors is in neuronal excitotoxicity and synaptic plasticity, their inhibition by Ifenprodil may contribute to its overall cardiovascular effects. The vasodilation linked to NMDA receptor antagonism is likely indirect, potentially involving modulation of central nervous system output to the vasculature or effects on other cell types that influence vascular tone.

Quantitative Data on Ifenprodil's Pharmacological Activity

The following tables summarize the available quantitative data on Ifenprodil's interaction with its target receptors and its observed physiological effects.

| Target Receptor | Parameter | Value | Species/Tissue | Reference |

| NMDA Receptor (GluN1A/GluN2B) | IC50 | 0.34 µM | Recombinant (Xenopus oocytes) | [4] |

| NMDA Receptor (GluN1A/GluN2A) | IC50 | 146 µM | Recombinant (Xenopus oocytes) | [4] |

| NMDA Receptor | High-affinity IC50 | 0.75 µM | Cultured Rat Hippocampal Neurons | [5] |

| NMDA Receptor | Low-affinity IC50 | 161 µM | Cultured Rat Hippocampal Neurons | [5] |

| Human Kv1.5 Channel | Peak Current IC50 | 43.1 µM | Xenopus oocyte expression system | [6] |

| Human Kv1.5 Channel | Steady State IC50 | 35.5 µM | Xenopus oocyte expression system | [6] |

| Physiological Effect | Experimental Model | Ifenprodil Concentration/Dose | Observed Effect | Reference |

| Vasoconstrictor Response | Isolated perfused rat mesenteric artery | 5.0 x 10⁻⁹ - 5.0 x 10⁻⁸ M | Noncompetitive blockade of noradrenaline-induced vasoconstriction | [2] |

| Intraocular Pressure | Rabbit | 0.5% topical solution | Maximum reduction of 3.4 mmHg | [7] |

| Optic Nerve Head Blood Velocity | Rabbit | 0.5% topical solution (twice daily for 20 days) | Significant increase in tissue blood velocity | [7] |

| Mean Arterial Pressure | Anesthetized rabbits with central sympathetic stimulation | 1.5, 3, and 6 mg/kg/day (i.p. for 14 days) | Dose-related reduction in L-glutamate-induced increases in mean arterial pressure | [8] |

| Brain Edema and Infarct Volume | Spontaneously hypertensive rats with transient focal cerebral ischemia | 10 µg/kg/minute (i.v.) | Significant reduction in brain edema (82.5 ± 0.4% vs. 83.5 ± 0.4%) and infarct volume (132 ± 14 mm³ vs. 168 ± 25 mm³) | [9] |

Key Experimental Protocols

The investigation of this compound's vasodilatory effects often employs in vitro methods to characterize its direct action on vascular tissue. The wire myograph assay is a gold-standard technique for this purpose.[1][10][11]

In Vitro Vasodilation Assay using Wire Myography

Objective: To assess the vasodilatory effect of Ifenprodil on isolated arterial segments.

Materials and Reagents:

-

Ifenprodil

-

Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution

-

A vasoconstrictor agent (e.g., Norepinephrine, Phenylephrine)

-

An endothelium-dependent vasodilator for control (e.g., Acetylcholine)

-

Wire myograph system

-

Dissection microscope and surgical instruments

Protocol Outline:

-

Tissue Isolation:

-

Mounting the Arterial Rings:

-

Equilibration and Viability Testing:

-

Allow the mounted vessel to equilibrate in the PSS-filled chamber, which is maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[1]

-

Assess the viability of the tissue by inducing contraction with a high-potassium solution.[1]

-

Verify the integrity of the endothelium by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine.[1]

-

-

Experimental Procedure:

-

Pre-constrict the arterial ring with a vasoconstrictor agent (e.g., norepinephrine) to establish a stable contractile tone.

-

Once a plateau in contraction is reached, add Ifenprodil to the chamber in a cumulative, concentration-dependent manner.

-

Record the changes in isometric tension, with a decrease in tension indicating vasodilation.

-

Construct concentration-response curves to determine the potency (e.g., IC50) of Ifenprodil.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. reprocell.com [reprocell.com]

- 2. Vascular relaxation by ifenprodil in the isolated perfused rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of ifenprodil on aqueous humor dynamics and optic nerve head circulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiovascular effects of chronic ifenprodil in a model of central sympathetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ifenprodil, a polyamine site NMDA receptor antagonist, on reperfusion injury after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Vadilex (Ifenprodil): A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadilex, the brand name for the compound Ifenprodil, represents a significant journey in pharmacotherapy, from its initial development as a cerebral vasodilator to its later characterization as a highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides an in-depth exploration of the discovery and development history of Ifenprodil, its intricate mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols that were pivotal in elucidating its pharmacological profile are also presented, alongside visualizations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development History

The story of Ifenprodil begins in the 1970s, with its initial synthesis and development by the French pharmaceutical company Sanofi-Synthélabo. Originally investigated for its vasodilatory properties, it was marketed for the treatment of cerebral and peripheral vascular diseases. It was later discovered that Ifenprodil's therapeutic effects were mediated through a novel mechanism involving the antagonism of NMDA receptors, a finding that opened up new avenues for its potential application in a range of neurological disorders.

A key breakthrough in understanding Ifenprodil's action was the discovery of its high selectivity for NMDA receptors containing the GluN2B subunit. This specificity offered the potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor antagonists. Research has since explored its neuroprotective, anticonvulsant, and antinociceptive properties. More recently, Ifenprodil has been investigated for new indications, including its potential utility in the treatment of COVID-19, highlighting its continued relevance in drug discovery.[1]

Chemical Properties and Synthesis

Ifenprodil is a synthetic phenylethanolamine derivative. Several methods for its synthesis have been patented and published over the years. A common synthetic route involves the reaction of 4-hydroxypropiophenone with copper bromide to form an intermediate, which is then condensed with 4-benzylpyridine. Subsequent reduction of the resulting compound yields Ifenprodil.[2] The tartrate salt of Ifenprodil is typically used in pharmaceutical formulations.

Mechanism of Action

Ifenprodil exerts its pharmacological effects primarily through the non-competitive antagonism of NMDA receptors. Its high selectivity for the GluN2B subunit is a defining characteristic.

Allosteric Inhibition of the NMDA Receptor

Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B subunit N-terminal domains.[3][4] This allosteric binding modulates the receptor's function without directly competing with the binding of the endogenous agonists, glutamate and glycine. The binding of Ifenprodil reduces the channel open probability, thereby decreasing the influx of calcium ions (Ca2+) in response to receptor activation. This inhibitory effect is voltage-independent.[4]

Signaling Pathway

The inhibition of GluN2B-containing NMDA receptors by Ifenprodil has significant downstream signaling consequences. By reducing excessive Ca2+ influx, Ifenprodil can mitigate excitotoxicity, a key pathological process in various neurological conditions. This can lead to the modulation of downstream pathways involved in synaptic plasticity, cell survival, and inflammation. For instance, Ifenprodil has been shown to affect the phosphorylation state of key signaling molecules and modulate the expression of certain genes.[5][6] It has also been found to reverse the elevation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the hippocampus.[5]

References

- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]

- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of Ifetroban

Disclaimer: Initial searches for "Vadilex" identified it as a brand name for the drug Ifenprodil, a cerebral vasodilator. However, the detailed requirements of this request, focusing on extensive experimental data and signaling pathways, align more closely with the publicly available research for Ifetroban , a thromboxane receptor antagonist currently under investigation for several diseases. This guide will therefore focus on the potential therapeutic targets of Ifetroban.

Ifetroban is an orally bioavailable and selective antagonist of the thromboxane-prostanoid (TP) receptor.[1][2][3] Its mechanism of action centers on blocking the binding of thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) to the TP receptor, thereby inhibiting downstream signaling pathways involved in a variety of physiological and pathological processes.[1][2] This antagonism confers anti-thrombotic, anti-hypertensive, and anti-asthmatic properties.[1][2] Recent research has highlighted its potential in treating Duchenne muscular dystrophy (DMD)-associated cardiomyopathy and certain cancers.[1][4][5][6]

Primary Therapeutic Target: Thromboxane-Prostanoid (TP) Receptor

The principal therapeutic target of Ifetroban is the Thromboxane-Prostanoid (TP) receptor, also known as TBXA2R. This G-protein coupled receptor is expressed on numerous cell types, including platelets, cardiomyocytes, vascular and airway smooth muscle cells, and fibroblasts.[6] The binding of agonists like TxA2 to the TP receptor initiates a signaling cascade that can lead to platelet aggregation, vasoconstriction, and inflammation, all of which are implicated in the pathophysiology of various diseases.[1][2]

Ifetroban acts as a potent and selective antagonist at this receptor, preventing the downstream effects of TxA2 and PGH2.[1][3] This action is the foundation for its therapeutic potential in cardiovascular diseases and other conditions characterized by TP receptor overactivation.

Signaling Pathways Modulated by Ifetroban

By blocking the TP receptor, Ifetroban disrupts the intracellular signaling cascades that are normally initiated by TxA2 and PGH2. The primary pathway involves the Gq alpha subunit of the G-protein complex, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade in different cell types leads to physiological responses such as platelet aggregation and smooth muscle contraction.

Potential Therapeutic Indications and Supporting Data

Duchenne Muscular Dystrophy (DMD)-Associated Cardiomyopathy

Recent clinical and preclinical studies have positioned Ifetroban as a promising therapeutic for the cardiac complications of DMD.[4][5][6] The rationale stems from the observation that TP receptor signaling is enhanced in DMD, contributing to cardiac fibrosis and dysfunction.[7][8]

| Study Type | Model | Key Findings | Reference |

| Phase 2 Clinical Trial | DMD Patients | High-dose Ifetroban improved Left Ventricular Ejection Fraction (LVEF) by 1.8% compared to a 1.5% decline in the placebo group over 12 months. | [4] |

| Preclinical | Mouse models of MD | Ifetroban treatment led to 100% survival compared to lower rates in untreated groups and improved cardiac function. | [8] |

| Preclinical | mdx mouse model | Ifetroban reversed enhanced coronary arterial vasoconstriction. | [7][9] |

Cancer Metastasis

The role of platelets in facilitating cancer cell metastasis is well-documented. By preventing platelet activation and aggregation, Ifetroban may possess anti-metastatic properties.[1][2] Cancer cells are thought to utilize platelets to shield themselves from the immune system and to facilitate their adhesion to the endothelium.

Experimental Protocols

Wire Myography for Coronary Artery Function

This protocol is used to assess the effect of Ifetroban on the contractility of isolated coronary arteries, as described in studies on DMD mouse models.[9]

-

Vessel Isolation: Hearts are excised from euthanized mice and placed in ice-cold physiological saline solution. The left anterior descending coronary artery is carefully dissected.

-

Mounting: The isolated artery segment is mounted on two wires in a small vessel myograph chamber.

-

Equilibration: The vessel is equilibrated in physiological saline solution bubbled with 95% O2 and 5% CO2 at 37°C.

-

Viability Check: The vessel's viability is confirmed by inducing contraction with a potassium chloride (KCl) solution.

-

Vasoconstriction Assay: A cumulative concentration-response curve is generated by adding increasing concentrations of a TP receptor agonist (e.g., U-46619).

-

Ifetroban Treatment: The experiment is repeated in the presence of Ifetroban to determine its inhibitory effect on agonist-induced vasoconstriction.

-

Data Analysis: The contractile force is measured and plotted against the agonist concentration to determine parameters like EC50 and maximal contraction.

Phase 2 Clinical Trial in DMD (FIGHT DMD - NCT03340675)

This protocol provides a high-level overview of the clinical trial designed to evaluate Ifetroban's efficacy and safety in DMD patients.[3][4][5]

-

Patient Population: Enrollment of male patients aged 7 years and older with a confirmed diagnosis of Duchenne muscular dystrophy.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Treatment Arms:

-

Placebo group.

-

Low-dose Ifetroban (e.g., 100 mg daily).

-

High-dose Ifetroban (e.g., 300 mg daily).

-

-

Duration: Treatment for a period of 12 months.

-

Primary Efficacy Endpoint: Change in Left Ventricular Ejection Fraction (LVEF) from baseline, as measured by cardiac magnetic resonance imaging (cMRI).

-

Secondary Endpoints: Assessment of safety and tolerability, and measurement of cardiac biomarkers such as NT-proBNP and cardiac troponin I.

-

Data Analysis: Statistical comparison of the change in LVEF and other endpoints between the treatment and placebo groups.

Conclusion

Ifetroban's primary therapeutic potential lies in its selective antagonism of the TP receptor. This mechanism holds promise for a range of diseases characterized by enhanced TP receptor signaling. The most robust data to date supports its development for treating cardiomyopathy in Duchenne muscular dystrophy. Further research may solidify its role in preventing cancer metastasis and other inflammatory and cardiovascular conditions. The ongoing and completed clinical trials will be crucial in defining the ultimate therapeutic applications of this targeted therapy.

References

- 1. Ifetroban | C25H32N2O5 | CID 3037233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. parentprojectmd.org [parentprojectmd.org]

- 4. neurologylive.com [neurologylive.com]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Ifetroban reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Vadilex (Ifenprodil Tartrate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving Vadilex (Ifenprodil Tartrate) for in vivo research applications. This document outlines detailed protocols for preparing formulations for various administration routes, summarizes key quantitative data, and provides visual diagrams of the mechanism of action and experimental workflows.

Introduction

This compound, the brand name for Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2] It is pharmaceutically available as a tartrate salt.[2] By binding to the interface between the GluN1 and GluN2B subunits, Ifenprodil allosterically inhibits the receptor, thereby reducing calcium influx into neurons.[1] This targeted action makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Data Presentation

Solubility of Ifenprodil Tartrate

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | A common solvent for creating high-concentration stock solutions. |

| Ethanol | ~30-50 mg/mL | Can be used as a co-solvent. |

| Dimethylformamide (DMF) | ~50 mg/mL | Another organic solvent suitable for stock solutions. |

| Water | ~8 mg/mL | Solubility is limited. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | Limited solubility in aqueous buffers. |

Data compiled from multiple sources.

Recommended In Vivo Dosages

| Animal Model | Administration Route | Dosage Range | Research Context |

| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Behavioral studies, Neuroprotection |

| Mouse | Oral (p.o.) | 30 mg/kg | Platelet aggregation studies |

| Rat | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Behavioral studies, Pulmonary function |

| Rat | Intravenous (i.v.) | 5 - 15 mg (single dose) | Pharmacokinetic studies |

Dosages should be optimized for specific experimental conditions and animal strains.

Experimental Protocols

Protocol 1: Preparation of Ifenprodil Tartrate for Intraperitoneal (i.p.) Injection in Rodents

This protocol is suitable for studies requiring systemic administration of Ifenprodil Tartrate.

Materials:

-

Ifenprodil Tartrate powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-